1-[3-[1-[(2,3-Difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]-3-methoxypropan-1-one
Description
1-[3-[1-[(2,3-Difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]-3-methoxypropan-1-one is a complex organic compound that features a combination of fluorinated aromatic rings, piperidine, pyrrolidine, and methoxypropanone groups
Properties
IUPAC Name |
1-[3-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]-3-methoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F2N2O2/c1-26-12-8-19(25)24-11-7-16(14-24)15-5-9-23(10-6-15)13-17-3-2-4-18(21)20(17)22/h2-4,15-16H,5-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTLXFNHDBSCSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(C1)C2CCN(CC2)CC3=C(C(=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[1-[(2,3-Difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]-3-methoxypropan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Intermediate: The reaction begins with the formation of the piperidine intermediate by reacting 2,3-difluorobenzyl chloride with piperidine under basic conditions.
Formation of the Pyrrolidine Intermediate: The piperidine intermediate is then reacted with pyrrolidine to form the pyrrolidine intermediate.
Formation of the Final Product: The pyrrolidine intermediate is then reacted with 3-methoxypropan-1-one under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[3-[1-[(2,3-Difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]-3-methoxypropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
Oxidation: The major product of oxidation is the corresponding ketone.
Reduction: The major product of reduction is the corresponding alcohol.
Substitution: The major products of substitution reactions depend on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study the interactions of fluorinated aromatic compounds with biological systems.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-[1-[(2,3-Difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]-3-methoxypropan-1-one involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]-3-methoxypropan-1-one
- 1-[3-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]-3-methoxypropan-1-one
- 1-[3-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]-3-methoxypropan-1-one
Uniqueness
1-[3-[1-[(2,3-Difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]-3-methoxypropan-1-one is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
